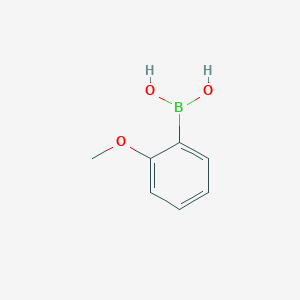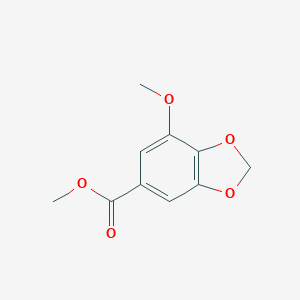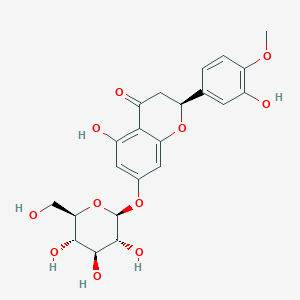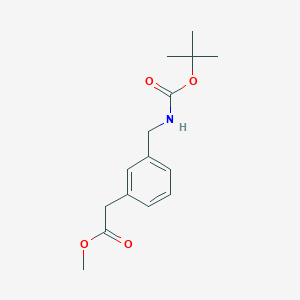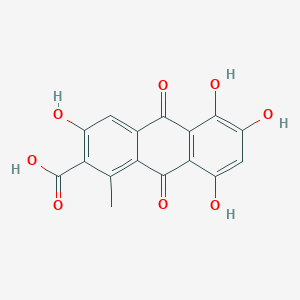![molecular formula C6H2Cl2O B135835 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 138435-01-5](/img/structure/B135835.png)
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one, also known as tetrachloroethylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a strong odor and is highly volatile. This compound is used as a solvent in various laboratory experiments and is also used in the production of certain chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is not fully understood. However, it is known to act as a central nervous system depressant, causing sedation and anesthesia. It is also believed to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep.
Biochemische Und Physiologische Effekte
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has been shown to have a number of biochemical and physiological effects. It has been found to have a toxic effect on the liver and kidneys, and can also cause damage to the respiratory system. Prolonged exposure to this compound can lead to neurological symptoms, such as dizziness, headaches, and confusion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one in laboratory experiments is its high solubility in water and organic solvents. This makes it an ideal solvent for the extraction of natural products and the synthesis of organic compounds. However, this compound is highly toxic and can pose a risk to laboratory workers if not handled properly.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one. One area of research is the development of safer and more environmentally friendly solvents for use in laboratory experiments. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production processes.
Conclusion:
In conclusion, 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is a widely used chemical compound in scientific research. It has a range of applications in organic synthesis and natural product extraction. However, this compound is highly toxic and poses a risk to laboratory workers if not handled properly. Further research is needed to develop safer and more environmentally friendly solvents for use in laboratory experiments.
Synthesemethoden
The synthesis of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one can be achieved through several methods. One of the most commonly used methods is the reaction between hexachlorocyclopentadiene and ethylene oxide. This reaction produces a mixture of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-onethylene and hexachlorobutadiene, which can be separated through distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has a wide range of applications in scientific research. It is commonly used as a solvent in the extraction of natural products, such as plant extracts and essential oils. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
138435-01-5 |
|---|---|
Produktname |
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
Molekularformel |
C6H2Cl2O |
Molekulargewicht |
160.98 g/mol |
IUPAC-Name |
1,3-dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H2Cl2O/c7-4-1-3-2-6(3,8)5(4)9/h1-2H |
InChI-Schlüssel |
DGMXKQZHRROTFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
Kanonische SMILES |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
Synonyme |
Bicyclo[3.1.0]hexa-3,5-dien-2-one, 1,3-dichloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



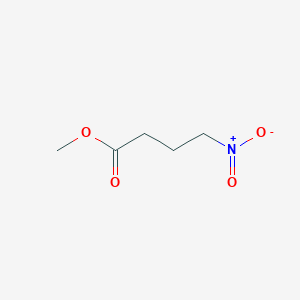
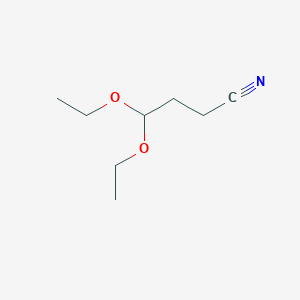

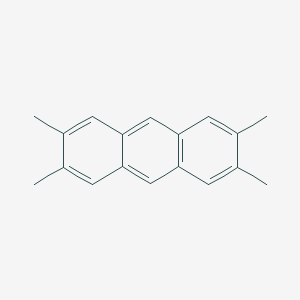
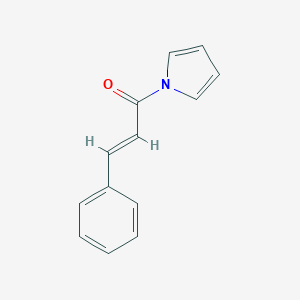
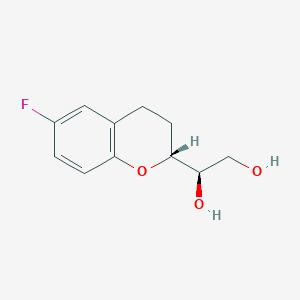
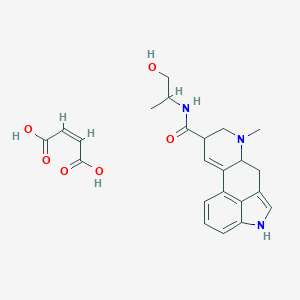
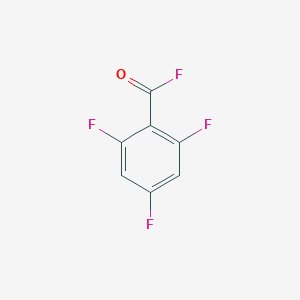
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
